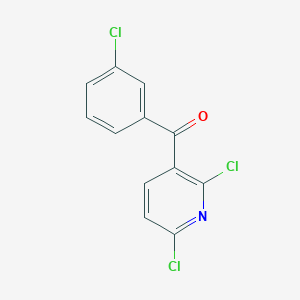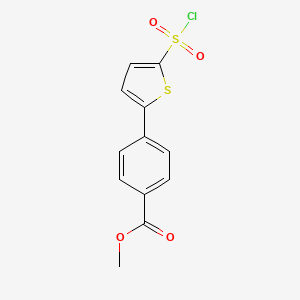
2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cyclohexylhydroxyphenylaceticacid is an organic compound characterized by the presence of a cyclohexyl group, a hydroxy group, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylaceticacid typically involves the following steps:
Cyclohexylation: Introduction of the cyclohexyl group to the phenylacetic acid backbone.
Hydroxylation: Addition of a hydroxy group to the phenyl ring.
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Common catalysts include transition metals such as palladium or nickel, which facilitate the cyclohexylation and hydroxylation reactions under controlled conditions.
Types of Reactions:
Oxidation: ®-Cyclohexylhydroxyphenylaceticacid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
®-Cyclohexylhydroxyphenylaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-Cyclohexylhydroxyphenylaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylphenylaceticacid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
Hydroxyphenylaceticacid: Lacks the cyclohexyl group, affecting its biological activity and applications.
Uniqueness: ®-Cyclohexylhydroxyphenylaceticacid is unique due to the presence of both the cyclohexyl and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C14H20O3/c15-13(16)10-12-8-4-5-9-14(12,17)11-6-2-1-3-7-11/h4-5,8-9,11-12,17H,1-3,6-7,10H2,(H,15,16) |
InChI-Schlüssel |
VIUBPJBHBABDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(C=CC=CC2CC(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B8334044.png)
![2-Bromo-1-[4-(hydroxymethyl)phenyl]ethanone](/img/structure/B8334054.png)




![4-[n-Acetyl-n-(dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8334108.png)



